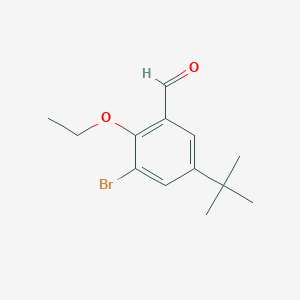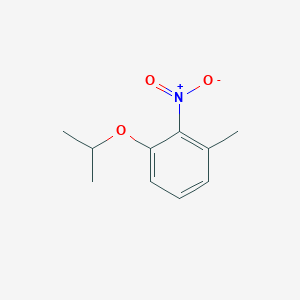
Cinacalcet Impurity E HCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cinacalcet Impurity E Hydrochloride is a chemical compound that is often encountered as an impurity during the synthesis of Cinacalcet Hydrochloride. Cinacalcet Hydrochloride is a calcimimetic agent used primarily for the treatment of secondary hyperparathyroidism in patients with chronic kidney disease on dialysis and for the treatment of hypercalcemia in patients with parathyroid carcinoma . The presence of impurities like Cinacalcet Impurity E Hydrochloride can affect the purity and efficacy of the final pharmaceutical product, making it essential to understand its properties and methods of synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of Cinacalcet Impurity E Hydrochloride involves several steps. One method includes dissolving triphosgene in dichloromethane, followed by stirring and cooling to a temperature range of -5 to 0°C. An alkali is then added, followed by the addition of R-(+)-1-(1-naphthyl)ethylamine. The mixture is heated to room temperature (18-23°C) and stirred for a period to obtain an intermediate product. This intermediate is then dissolved in dichloromethane, cooled again to -5 to 0°C, and reacted with 3-(3-trifluoromethylphenyl)propanol in the presence of an alkali to yield the final product .
Industrial Production Methods
Industrial production of Cinacalcet Impurity E Hydrochloride follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, solvent choice, and reaction time to ensure high purity and yield. The use of specialized equipment for mixing and temperature control is crucial to achieve consistent results .
化学反応の分析
Types of Reactions
Cinacalcet Impurity E Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halides for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of substituted derivatives depending on the halide used .
科学的研究の応用
Cinacalcet Impurity E Hydrochloride has several scientific research applications, including:
Chemistry: It is used as a reference standard for the analysis and quantification of impurities in Cinacalcet Hydrochloride formulations.
Biology: It helps in understanding the metabolic pathways and degradation products of Cinacalcet Hydrochloride.
Medicine: Research on this impurity aids in ensuring the safety and efficacy of Cinacalcet Hydrochloride as a pharmaceutical product.
作用機序
Cinacalcet Impurity E Hydrochloride, like Cinacalcet Hydrochloride, acts on the calcium-sensing receptors. It increases the sensitivity of these receptors to extracellular calcium, leading to the inhibition of parathyroid hormone secretion. This results in a decrease in serum calcium levels .
類似化合物との比較
Similar Compounds
Similar compounds to Cinacalcet Impurity E Hydrochloride include:
Cinacalcet Hydrochloride: The primary active pharmaceutical ingredient.
Other Cinacalcet Impurities: Various other impurities that may form during the synthesis of Cinacalcet Hydrochloride.
Uniqueness
Cinacalcet Impurity E Hydrochloride is unique due to its specific structure and formation pathway. Unlike other impurities, it forms under specific reaction conditions involving triphosgene and R-(+)-1-(1-naphthyl)ethylamine. Its presence can significantly impact the purity and efficacy of the final pharmaceutical product, making its identification and control crucial .
特性
分子式 |
C22H25N |
|---|---|
分子量 |
303.4 g/mol |
IUPAC名 |
3-(3-methylphenyl)-N-(1-naphthalen-1-ylethyl)propan-1-amine |
InChI |
InChI=1S/C22H25N/c1-17-8-5-9-19(16-17)10-7-15-23-18(2)21-14-6-12-20-11-3-4-13-22(20)21/h3-6,8-9,11-14,16,18,23H,7,10,15H2,1-2H3 |
InChIキー |
BREGDWXNNPCUFR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)CCCNC(C)C2=CC=CC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R,3S,5R,6S,8R,10R,12S,15S)-6-hydroxy-5,10,15-trimethyl-4,9,13-trioxatetracyclo[10.3.0.03,5.08,10]pentadecan-14-one](/img/structure/B14763109.png)
![(5E)-5-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-3-(dimethylamino)-1,3-thiazolidin-4-one](/img/structure/B14763110.png)
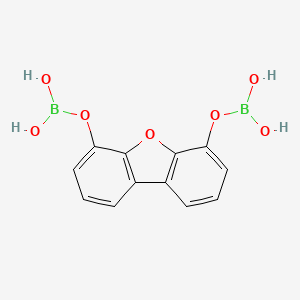



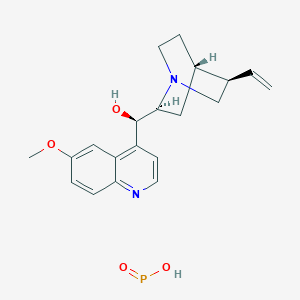
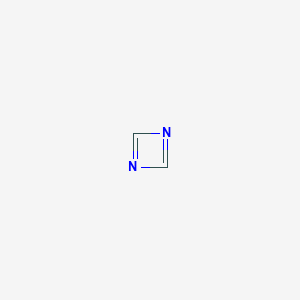
![4-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]-3-[6-[4-(2-methoxyethyl)piperazin-1-yl]-4-methyl-1H-benzimidazol-2-yl]piperidin-2-one](/img/structure/B14763180.png)

![2-(2-Chlorophenyl)benzo[b]thiophene](/img/structure/B14763184.png)

